Physicochemical Properties: LogP Comparison vs. 2-Phenylbenzoxazole Analog
The presence of the dimethylamino group significantly impacts the lipophilicity of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine compared to a simpler 2-phenyl-benzoxazole analog. This difference is critical for predicting membrane permeability and distribution, such as in blood-brain barrier (BBB) penetration assessments .
| Evidence Dimension | Calculated LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | 2.74 to 3.15 (ACD/Labs estimate) |
| Comparator Or Baseline | 2-Phenyl-benzoxazol-5-ylamine (CAS 27565-77-1) has a predicted LogP of approximately 2.4 |
| Quantified Difference | Increase of +0.3 to +0.75 log units |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform and EPISuite v1.67 |
Why This Matters
A higher LogP indicates increased lipophilicity, which directly correlates with membrane permeability, a crucial parameter for intracellular target engagement or CNS penetration studies.
